Laminarabiose
Description
Contextualization within Carbohydrate Chemistry and Biochemistry
Laminarabiose, with the chemical formula C₁₂H₂₂O₁₁, is a disaccharide composed of two glucose units. cymitquimica.comwikipedia.org In the realm of carbohydrate chemistry, it is specifically defined as 3-O-(β-D-glucopyranosyl)-D-glucose. ontosight.ai This signifies that a β-D-glucopyranose molecule is linked to a D-glucose molecule via a β(1→3) glycosidic bond. cymitquimica.comontosight.ai This particular linkage is a defining characteristic that distinguishes it from other glucose-based disaccharides like cellobiose (B7769950) (β-1,4 linkage) and gentiobiose (β-1,6 linkage). ontosight.ainih.gov The structure and conformation of this glycosidic bond are crucial in determining its chemical and physical properties, as well as its biological functions. ontosight.aiamazon.com From a biochemical perspective, this compound is recognized as a product of the enzymatic hydrolysis of laminarin, a storage polysaccharide found in brown algae. cymitquimica.com It can also be a component of other complex carbohydrates and is involved in the metabolism of certain microorganisms. cymitquimica.com
Significance as a β-(1→3)-Glucan Disaccharide in Biological Systems
As the simplest repeating unit of β-(1→3)-glucans, this compound plays a significant role in various biological systems. benthamopenarchives.com β-(1→3)-Glucans are structurally important components of the cell walls of fungi and some bacteria, and they are also found in plants where they are involved in defense mechanisms. nih.govcornell.edu The presence of the β-(1→3) linkage in this compound makes it a key molecule for studying the enzymes that synthesize and degrade these larger polysaccharides, known as β-(1→3)-glucanases. nih.govcornell.educdnsciencepub.com Furthermore, research has highlighted the direct biological activities of this compound itself. It has been investigated for its potential as a prebiotic, its role in plant germination, and its immunomodulatory effects. ontosight.aibenthamopenarchives.comsmolecule.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H22O11 |
|---|---|
Molecular Weight |
342.30 g/mol |
IUPAC Name |
(3R,4S,5R,6R)-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,3,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)7(17)8(18)12(22-3)23-10-6(16)4(2-14)21-11(20)9(10)19/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8-,9-,10+,11?,12+/m1/s1 |
InChI Key |
QIGJYVCQYDKYDW-LCOYTZNXSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](OC([C@@H]2O)O)CO)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origin of Product |
United States |
Occurrence and Distribution in Biological Systems
Natural Abundance as a Constituent of Laminarin in Phaeophyceae (Brown Algae) and Fungi
Laminarabiose is the primary structural component of laminarin, a key storage polysaccharide in brown algae (Phaeophyceae) and certain fungi. nih.govnih.govtaylorandfrancis.com Laminarin is a type of β-glucan, specifically a (1→3)-β-D-glucan, which means it consists of a linear backbone of glucose units joined by the same β-(1→3) linkages that define this compound. nih.govresearchgate.net
The structure of laminarin is primarily a chain of these repeating this compound units, though it also features some branching with β-(1→6)-glycosidic bonds. nih.govnih.gov The ratio of β-(1,3) to β-(1,6) linkages can vary significantly depending on the algal source, with reported ratios ranging from 3:1 in species like Dictyota dichotoma to 10:1 in others. nih.govresearchgate.net The entire polymer typically consists of 20 to 30 glucose residues. nih.gov
In Phaeophyceae, laminarin serves as a crucial energy reserve, analogous to starch in plants. vedantu.com It is stored within the cells and can constitute a significant portion of the alga's dry weight, with some brown macroalgae having up to 350 mg/g of laminarin. nih.govvedantu.com The concentration of this polysaccharide is influenced by factors such as the species, season, and geographical location. nih.gov Based on the terminal sugar, laminarin chains are classified as M-chains (ending in mannitol) or G-chains (ending in glucose), with the ratio between them being species-dependent. nih.govtaylorandfrancis.com
In the fungal kingdom, β-(1,3)-glucans like laminarin are not only storage molecules but also integral structural components of the cell wall. taylorandfrancis.comnih.gov For example, lichenin-like β-glucans contribute to the structural rigidity of the cell wall in fungi such as Aspergillus fumigatus. researchgate.net
Table 1: Examples of Organisms Containing Laminarin
| Kingdom | Phylum/Class | Organism Example | Primary Role of Laminarin |
|---|---|---|---|
| Chromista | Phaeophyceae | Laminaria digitata | Energy Storage |
| Chromista | Phaeophyceae | Saccharina latissima | Energy Storage |
| Chromista | Phaeophyceae | Sargassum fusiforme | Energy Storage |
| Chromista | Phaeophyceae | Eisenia bicyclis | Energy Storage |
| Fungi | Ascomycota | Aspergillus fumigatus | Cell Wall Structure |
Identification as a Repeating Unit in Plant Polysaccharides (e.g., Callose)
In the plant kingdom, the this compound repeating unit is the foundation of callose, a polysaccharide that is structurally similar to laminarin. frontiersin.org Callose is also a linear polymer composed mainly of β-1,3-linked glucose residues, with a few β-1,6-linked branches. frontiersin.orgnih.gov This makes this compound the essential disaccharide building block of callose.
Callose is not a ubiquitous structural component like cellulose (B213188) but is instead synthesized at specific locations and times in response to developmental cues or environmental stress. frontiersin.orgnih.gov Its deposition is a highly regulated process. numberanalytics.com Callose can be found in nearly all plant tissues, where it plays diverse and critical roles. frontiersin.orgnih.gov
Key locations and functions of callose in plants include:
Cell Plate Formation: During cytokinesis, a temporary callose-rich cell plate is formed, which later develops into the new cell wall separating the daughter cells. numberanalytics.com
Plasmodesmata Regulation: Callose is deposited around plasmodesmata, the channels that connect adjacent plant cells. This deposition can regulate the size of the plasmodesmatal pore, thereby controlling the intercellular transport of molecules. frontiersin.orgnih.gov
Phloem Sieve Plates: Callose accumulates on sieve plates in the phloem, helping to control the transport of nutrients. frontiersin.orgnih.gov
Pollen Development: It is essential for the formation of the microspore outer wall during pollen development. frontiersin.orgnih.gov
Stress Response: Plants rapidly synthesize and deposit callose at sites of mechanical wounding or pathogen attack. nih.govnumberanalytics.com This "callose collar" acts as a physical barrier, helping to seal off damage and prevent the spread of infection. numberanalytics.comnih.gov It is considered a primary line of physical defense. frontiersin.orgnih.gov
Distribution Across Diverse Organisms and Associated Ecological Contexts
The presence of polysaccharides built from this compound units, primarily β-1,3-glucans, extends beyond algae, fungi, and plants, highlighting their widespread evolutionary significance. These polymers are found in bacteria, and various protists, where they serve structural, storage, and protective functions. nih.gov
Ecological significance is context-dependent:
Marine Ecosystems: In the marine environment, laminarin produced by photosynthetic microalgae, particularly diatoms and Phaeophyceae, is a central molecule in the global carbon cycle. pnas.orgdntb.gov.uaresearchgate.net It represents a significant portion of the particulate organic carbon in surface waters. researchgate.netawi.de The annual production of algal laminarin is estimated at 12 ± 8 gigatons. researchgate.net When these algae die and sink, the laminarin they contain contributes substantially to carbon export to the deep ocean, providing a vital energy source for heterotrophic organisms in the marine food web. pnas.orgdntb.gov.ua
Terrestrial Ecosystems: In plants, callose is fundamental to development and survival. Its role in regulating plasmodesmata affects cell-to-cell communication, which is crucial for coordinated growth and development. frontiersin.org The rapid deposition of callose in response to biotic (pathogen) and abiotic (wounding, heavy metals) stresses is a key defense mechanism. frontiersin.orgnih.gov It also plays a role in adapting to environmental changes, such as regulating bud dormancy in perennial plants to avoid freezing damage. frontiersin.orgnih.gov
Host-Pathogen Interactions: The ability to synthesize β-1,3-glucans like callose is critical for plant defense. nih.gov Conversely, many pathogenic fungi and oomycetes also have β-1,3-glucans in their cell walls, which can be recognized by plant immune systems. The dynamic interplay of callose deposition by the plant and the presence of β-1,3-glucans on the pathogen is a key feature of these interactions.
Microbial Ecology: In some bacteria, such as Agrobacterium tumefaciens, β-1,3-glucans like curdlan (B1160675) are important for biofilm formation, which protects the bacteria from environmental threats like predation and desiccation. researchgate.net
Table 2: Distribution and Function of this compound-Containing Polysaccharides
| Polysaccharide | Organism Group | Primary Location | Primary Function(s) |
|---|---|---|---|
| Laminarin | Brown Algae (Phaeophyceae), Diatoms | Cytoplasm | Carbon & Energy Storage; Marine Carbon Cycle |
| Laminarin-like | Fungi (e.g., Aspergillus) | Cell Wall | Structural Integrity |
| Callose | Plants | Cell Plate, Plasmodesmata, Sieve Plates, Stress Sites | Cell Division, Intercellular Transport Regulation, Nutrient Flow, Physical Defense Barrier |
| Curdlan | Bacteria (e.g., Agrobacterium) | Extracellular Matrix | Biofilm Formation, Protection |
Biosynthesis and Enzymatic Production of Laminarabiose
Enzymatic Pathways Governing Laminarabiose Formation
The formation of this compound through enzymatic pathways is a cornerstone of its biotechnological production. These pathways leverage the high specificity of enzymes to construct the precise β-1,3 glycosidic linkage from simpler sugar units.
Laminaribiose (B1201645) phosphorylase (LBP) (EC 2.4.1.31) is a key enzyme in both the breakdown (phosphorolysis) and synthesis of this compound. wikipedia.org It belongs to the glycosyltransferase family and catalyzes the reversible reaction where this compound and inorganic phosphate (B84403) are converted to D-glucose and α-D-glucose 1-phosphate (α-G1P). wikipedia.org
The reversible nature of this reaction is crucial for its application in biosynthesis. In the synthetic direction, LBP transfers a glucosyl group from α-G1P to a D-glucose acceptor molecule, forming the characteristic β-1,3 linkage of this compound. wikipedia.orgresearchgate.net This synthetic capability is harnessed in various biocatalytic systems designed for laminaribiose production. nih.gov Conversely, in the phosphorolytic direction, the enzyme breaks down laminaribiose in the presence of phosphate, a function that is relevant in the natural metabolism of organisms that utilize β-1,3-glucans. tandfonline.com The gene encoding LBP has been identified in organisms like Paenibacillus sp., and its role is often associated with the utilization of extracellular laminarioligosaccharides. tandfonline.com
To produce laminaribiose efficiently, LBP is often paired with another enzyme in a bienzymatic system to generate the necessary α-G1P donor substrate from a cheap and abundant source like sucrose (B13894). researchgate.netresearchgate.net A common and effective pairing involves sucrose phosphorylase (SP) and laminaribiose phosphorylase (LBP). researchgate.netresearchgate.net
In this system, SP first catalyzes the phosphorolysis of sucrose in the presence of inorganic phosphate to produce α-G1P and fructose. researchgate.netnih.gov The α-G1P generated in situ is then immediately used by LBP to glycosylate a glucose acceptor, forming laminaribiose. researchgate.netresearchgate.net This coupling drives the reaction toward product formation and allows for the use of inexpensive substrates. researchgate.net Researchers have optimized this system by immobilizing both enzymes, which enhances stability and allows for continuous production in packed bed reactors. researchgate.netresearchgate.net Studies have shown that by encapsulating the enzymes, their thermal stability and operational half-life can be significantly increased, making the process more industrially viable. researchgate.net For instance, up to 31.9 g/L of laminaribiose has been produced in batch experiments using this bienzymatic approach. researchgate.net
Table 1: Example of a Bienzymatic System for this compound Production
| Enzyme 1 | Enzyme 2 | Substrates | Key Intermediate | Product | Reference |
|---|---|---|---|---|---|
| Sucrose Phosphorylase (SP) | Laminaribiose Phosphorylase (LBP) | Sucrose, Glucose, Phosphate | α-D-glucose 1-phosphate | Laminaribiose | researchgate.netresearchgate.net |
In Vitro Multienzymatic Cascade Systems for Enhanced Biosynthesis
To further improve efficiency and utilize even more cost-effective feedstocks, complex in vitro multienzymatic cascade systems have been developed. These systems combine several enzymes in a one-pot reaction to convert substrates like starch or cellulose (B213188) into laminaribiose without the need to isolate intermediates. nih.govresearchgate.net
A significant advancement in sustainable laminaribiose production is the use of non-food biomass, such as cellulose and starch-derived maltodextrin (B1146171), as starting materials. nih.govresearchgate.net This approach avoids competition with food resources and lowers production costs.
One such system designed for the one-pot synthesis of laminaribiose from maltodextrin (a product of starch hydrolysis) and glucose involves a four-enzyme cascade. nih.govresearchgate.net The enzymes in this system include:
Isoamylase: Debranches the maltodextrin. nih.gov
α-glucan phosphorylase: Converts the malto-oligosaccharides into α-G1P. nih.gov
Laminaribiose phosphorylase (LBP): Synthesizes laminaribiose from α-G1P and glucose. nih.gov
4-glucanotransferase: An accessory enzyme that can further optimize the supply of substrates for the phosphorylase. nih.gov
Through optimization of this system, researchers have achieved a laminaribiose concentration of 179 mM from 50 g/L of maltodextrin and 450 mM of glucose. nih.govresearchgate.net The product yield based on the maltodextrin substrate reached 91.9%. nih.govresearchgate.net
Similarly, technology has been developed to synthesize laminaribiose from non-food cellulose. researchgate.net One pathway involves a four-enzyme cascade comprising cellobiohydrolase, cellodextrin phosphorylase, cellobiose (B7769950) phosphorylase, and laminaribiose phosphorylase to convert cellulose into the final product. researchgate.net
Table 2: Multienzyme Cascade for Laminaribiose Synthesis from Maltodextrin
| Enzyme | Function in Cascade |
|---|---|
| Isoamylase (IA) | Debranches maltodextrin substrate |
| α-glucan phosphorylase (αGP) | Phosphorolysis of malto-oligosaccharides to generate α-G1P |
| Laminaribiose phosphorylase (LBP) | Synthesizes laminaribiose from α-G1P and glucose |
| 4-glucanotransferase (4GT) | Optimizes substrate availability |
Source: nih.govresearchgate.net
A key challenge can be the differing optimal operating conditions (e.g., temperature, pH) for enzymes sourced from different organisms. acs.org For instance, the LBP from Paenibacillus sp. YM1 was identified as a bottleneck in a four-enzyme cascade for laminaribiose production from starch due to its low thermostability. acs.org Using computationally guided strategies, researchers successfully engineered this LBP, creating a mutant with significantly improved thermostability. acs.org This engineered enzyme enabled the cascade to operate at a higher temperature (60 °C), leading to the production of approximately 77.0 g/L of laminaribiose from 100.0 g/L of starch in a 30 L trial, achieving a molar yield of about 75%. acs.org This demonstrates how rational design can overcome bottlenecks and adapt enzymes for robust industrial performance. acs.org
Chemoenzymatic Synthesis Approaches and Methodological Advancements
Chemoenzymatic synthesis represents a powerful strategy that combines the high selectivity of biocatalysts with the versatility of traditional chemical reactions. nih.govmdpi.com This hybrid approach can streamline the synthesis of complex molecules like laminaribiose, offering advantages that are unattainable by purely enzymatic or chemical means alone. nih.gov
The core principle is to use enzymes for challenging steps, such as the stereoselective formation of glycosidic bonds, while employing chemical methods for other transformations. nih.gov In the context of laminaribiose, this could involve the enzymatic synthesis of the core disaccharide followed by chemical modifications to produce derivatives, or the chemical synthesis of a modified glucose precursor that is then used in an enzymatic glycosylation step. nih.gov
Metabolic Engineering Strategies for Increased Yield in Bioreactors
The industrial-scale production of laminaribiose is increasingly shifting from reliance on natural extraction or purely enzymatic synthesis towards more controlled and sustainable microbial fermentation processes. Metabolic engineering of microorganisms, particularly bacteria and yeast, offers a powerful approach to developing robust cell factories capable of high-yield laminaribiose production in bioreactors. These strategies focus on the rational modification of cellular metabolism to channel carbon flux towards the desired product, enhance precursor availability, and introduce efficient biosynthetic pathways.
A key strategy in engineering microbial hosts for laminaribiose production involves the heterologous expression of genes encoding the necessary enzymes. A prominent example is the use of a whole-cell biocatalyst system in Escherichia coli. In one such system, two key enzymes, sucrose phosphorylase (SP) and laminaribiose phosphorylase (LBP), were co-expressed. The sucrose phosphorylase cleaves sucrose into glucose-1-phosphate (G-1-P) and fructose. The laminaribiose phosphorylase then utilizes the G-1-P as a donor to glycosylate a glucose acceptor, forming laminaribiose. This inorganic phosphate (Pi) self-sufficient system is advantageous as it recycles the phosphate internally, reducing the need for high concentrations of external phosphate which can inhibit enzyme activity. researchgate.net
The selection of appropriate enzyme-encoding genes is critical. Laminaribiose phosphorylases have been identified in various organisms, such as Acholeplasma laidlawii and Paenibacillus sp. YM-1, and successfully expressed in E. coli. nih.govnih.gov These enzymes exhibit strict regioselectivity for the synthesis of the β-1,3-glycosidic bond, which is crucial for producing pure laminaribiose. nih.gov
Enhancing Precursor Supply: Overexpression of genes involved in the synthesis of key precursors like glucose and glucose-1-phosphate can increase the substrate pool for laminaribiose synthesis.
Blocking Competing Pathways: Knocking out genes that divert precursors to unwanted byproducts can redirect carbon flux towards laminaribiose.
Codon Optimization and Promoter Engineering: The expression levels of heterologous enzymes can be fine-tuned by optimizing the codon usage of the genes for the specific host organism and by using promoters of varying strengths to balance the metabolic load and enzyme expression. nih.gov
The use of whole-cell biocatalysts offers several advantages over in vitro enzymatic systems, including the elimination of costly enzyme purification steps and the in situ regeneration of cofactors. Research has demonstrated the feasibility of achieving high product titers using such engineered microbes.
The following table summarizes key research findings on the production of laminaribiose using metabolically engineered microorganisms in a bioreactor or a similar controlled reaction environment.
| Host Organism | Engineering Strategy | Substrates | Product Titer/Concentration | Conversion Rate | Reference |
| Escherichia coli | Co-expression of sucrose phosphorylase (BASP) and laminaribiose phosphorylase (PSLBP) in a whole-cell biocatalyst. | 1.0 M Sucrose, 1.0 M Glucose | 750 mM | 75% | researchgate.net |
This data highlights the potential of metabolically engineered E. coli to achieve high concentrations of laminaribiose from readily available sugars. Further optimization of the host strain and fermentation process holds the promise of even greater yields, making microbial fermentation a competitive route for the commercial production of laminaribiose.
Conformational Analysis and Molecular Modeling of Laminarabiose
Computational Approaches to Conformational Space Exploration
To comprehend the flexibility and preferred shapes of laminarabiose, scientists employ a variety of computational methods. These techniques allow for the exploration of the molecule's vast conformational landscape, which describes all possible spatial arrangements of its atoms.
Molecular mechanics (MM) force fields, such as MM2 and MM3, are a foundational approach in computational chemistry for studying carbohydrates. uci.eduwustl.edu These methods approximate a molecule as a collection of atoms held together by springs, representing chemical bonds. The energy of any given conformation is calculated based on parameters for bond lengths, bond angles, and torsional angles, as well as non-bonded interactions like van der Waals forces and electrostatic interactions. uci.edupitt.edu
By systematically rotating the bonds of the glycosidic linkage (defined by the torsion angles φ and ψ) and calculating the corresponding energy, a conformational energy map, also known as a Ramachandran plot, can be generated. acs.orgcapes.gov.br This map reveals the low-energy, and therefore most probable, conformations of the molecule. acs.orgqcware.com For isolated this compound, quenched molecular dynamics simulations have identified distinct low-energy conformations. acs.org One of the most stable conformations is characterized by glycosidic linkage angles that are stabilized by factors like the exo-anomeric effect. acs.org MM3 calculations have been used in conjunction with other methods to explore the conformational preferences of this compound and related disaccharides. capes.gov.brriccardobaron.us While powerful for identifying local energy minima, a key challenge in these calculations is the "multiple minimum problem," which arises from the large number of flexible exocyclic groups in disaccharides. capes.gov.br
While gas-phase calculations provide fundamental insights, the behavior of this compound in a biological context is dictated by its interactions with the surrounding solvent, typically water. acs.orgnih.gov Explicit-solvent molecular dynamics (MD) simulations model the individual solvent molecules, providing a more realistic environment. acs.orgoup.com In these simulations, the forces on each atom are calculated, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. numberanalytics.com
MD simulations of this compound in water have been performed using various force fields, including OPLS-AA-SEI and GROMOS 45A4. acs.orgnih.gov These simulations reveal that the solvent plays a crucial role in determining the molecule's conformational preferences. nih.govacs.org For instance, the presence of water can significantly weaken intramolecular hydrogen bonds that might be stable in a vacuum, thereby altering the preferred orientation around the glycosidic linkage. acs.org Studies have shown that the most stable conformation of this compound in a vacuum is not always maintained in solvents like dimethyl sulfoxide (B87167) (DMSO). acs.org The dynamic trajectories from these simulations provide detailed information on the average conformation, hydrogen-bonding patterns, and coordination with solvent molecules. acs.orgnih.gov
Analysis of Glycosidic Linkage Conformations and Rotational Flexibility
Computational studies, including molecular mechanics and MD simulations, consistently show that the probability distributions for the φ and ψ angles are typically unimodal, meaning they cluster around a single preferred value. nih.gov For this compound, full rotation around these angles is a rare event on the nanosecond timescale of typical simulations. nih.gov The flexibility of the β(1→3) linkage in this compound is considered to be less than that of other linkages, such as the β(1→6) linkage found in gentiobiose. acs.org The conformation of the glycosidic bond in this compound has been found to be largely independent of the length of the oligosaccharide chain, with dimers, tetramers, and octamers showing similar average torsion angles. acs.org
Table 1: Comparison of this compound Glycosidic Linkage Conformations in Different Environments
| Environment | Torsion Angle (φ, ψ) | Method | Reference |
| Isolated (Vacuum) | (-73°, 118°) | Quenched MD | acs.org |
| Water | Consistent with experimental data | MD Simulation (OPLS-AA-SEI) | acs.org |
| Dimethyl Sulfoxide (DMSO) | Approximately (-122°, 80°) | MD Simulation | acs.org |
This table presents representative data and should be considered illustrative of the types of findings from computational studies.
Intermolecular and Intramolecular Hydrogen Bonding Networks
Hydrogen bonds, both within the this compound molecule (intramolecular) and between the molecule and the solvent (intermolecular), are critical for stabilizing its conformation. acs.orgacs.orglibretexts.org
Intramolecular Hydrogen Bonds: Theoretical calculations have identified potential intramolecular hydrogen bonds in this compound. A notable example is a hydrogen bond between the hydroxyl group at the C4 position of the reducing glucose unit and the ring oxygen (O5') of the non-reducing unit. acs.org The existence and strength of such bonds are highly dependent on the conformation of the ψ dihedral angle. acs.org However, explicit-solvent simulations show that in a polar solvent like water, the strength of this specific intramolecular hydrogen bond is dramatically reduced because the involved groups prefer to form stronger hydrogen bonds with water molecules. acs.orgmdpi.com Persistent intramolecular hydrogen bonds are observed in many disaccharides and typically involve a hydrogen donor from the reducing residue and an acceptor in the non-reducing one. riccardobaron.usnih.gov
Intermolecular Hydrogen Bonds: In aqueous solution, this compound forms an extensive and dynamic network of hydrogen bonds with water molecules. acs.orgnih.govnih.gov The hydroxyl groups of the sugar act as both hydrogen bond donors and acceptors. libretexts.orgmdpi.com MD simulations allow for the detailed analysis of these interactions, including the calculation of coordination numbers (the number of solvent molecules in the immediate vicinity of a specific group) and residence times (how long a solvent molecule stays near a specific group). acs.orgnih.gov This analysis reveals which parts of the this compound molecule interact most strongly with the solvent, providing insights into its solubility and reactivity. acs.orgnih.gov
Development and Refinement of Coarse-Grained Force Fields for this compound and Related Carbohydrates
While all-atom simulations provide a high level of detail, they are computationally expensive, limiting the time and size scales that can be studied. researchgate.netdoi.org Coarse-grained (CG) modeling offers a solution by grouping several atoms into a single interaction site or "bead." doi.orgacs.org This simplification dramatically reduces the computational cost, enabling the simulation of much larger systems, like polysaccharides or their interactions with proteins, for longer periods. nih.govresearchgate.net
The Martini force field is a popular CG model that has been extended to include carbohydrates, among them this compound. acs.orgnih.govresearchgate.net The parametrization of a CG model for a disaccharide like this compound involves several steps. First, all-atom simulations are run to establish a reference for conformational behavior. researchgate.netresearchgate.net Then, the bonded parameters (bond lengths, angles) for the CG model are optimized to reproduce the conformational distributions, particularly the most populated states of the glycosidic linkage, observed in the all-atom simulations. nih.govresearchgate.net The non-bonded interactions are typically based on reproducing experimental data, such as the partitioning free energies of small sugar-related compounds between polar and nonpolar solvents. nih.govresearchgate.net The development of these CG force fields is crucial for advancing the study of complex biological systems involving carbohydrates. researchgate.netresearchgate.netquantistry.com
Assessment of Steric Accessibility of Hydroxyl Groups and Implications for Reactivity
By analyzing the simulation trajectories, researchers can determine how often and for how long solvent molecules or potential reactant molecules can approach specific hydroxyl groups. acs.orgnih.gov Studies on this compound have focused on the steric accessibility of the C4-OH and C6-OH hydroxyl groups, as these are often sites for chemical modification. acs.orgnih.gov The results show that the solvent can significantly impact the accessibility of these groups. acs.org For example, a solvent like DMSO might alter the preferred conformation of the glycosidic linkage, which in turn exposes or shields certain hydroxyl groups compared to their accessibility in water. acs.org This knowledge is vital for understanding and predicting the outcomes of chemical reactions involving this compound and for rationalizing experimental observations where reaction efficiencies depend on the solvent used. acs.orgnih.gov
Biological Roles and Interplay in Microbial and Plant Systems
Involvement in Glucan Metabolism and Turnover in Various Organisms
Laminaribiose (B1201645) is a fundamental unit of β-1,3-glucans, which are significant storage and structural polysaccharides in a wide range of organisms, including bacteria, algae, and fungi. The metabolism and turnover of these larger glucan polymers invariably involve the release and processing of smaller oligosaccharides like laminaribiose.
In the soil bacterium Chitinophaga pinensis, a species known for its proficiency in degrading complex carbohydrates, laminaribiose is a prominent product of β-glucan metabolism. nih.gov When cultured on scleroglucan, a β-1,3-glucan with β-1,6-glucose branches, C. pinensis secretes enzymes that break down the polysaccharide, leading to a high concentration of linear laminaribiose and laminaritriose in the early stages of growth. nih.gov However, by the end of the cultivation period, laminaribiose is one of the main residual oligosaccharides, suggesting a specificity for the import and further metabolism of longer linear β-(1→3)-d-glucan structures. nih.gov
The enzymatic degradation of β-1,3-glucans is carried out by a class of enzymes known as β-1,3-glucanases. For instance, a recombinant endo-β-1,3-glucanase from the psychrotolerant bacterium Hymenobacter siberiensis has been shown to hydrolyze laminarin and other β-1,3-linked polysaccharides, but it does not degrade laminaribiose itself, indicating it is an endo-acting enzyme that releases larger oligosaccharides which can then be further broken down. frontiersin.org Conversely, β-glucosidases can hydrolyze laminaribiose. An example is the Lin1840 protein from Listeria innocua, which rapidly hydrolyzes laminaribiose, showcasing its role in the final steps of β-1,3-glucan breakdown to glucose. plos.org
Furthermore, glycoside phosphorylases (GPs) are enzymes that can reversibly break down glycans. GPs that act on laminaribiose have been identified in bacteria such as Paenibacillus sp. YM-1. nih.gov These enzymes catalyze the phosphorolysis of laminaribiose into glucose 1-phosphate and glucose, providing a direct link to central carbon metabolism. nih.gov
Table 1: Enzymes Involved in Laminaribiose-Related Glucan Metabolism
| Enzyme Class | Specific Enzyme Example | Source Organism | Action on/Related to Laminaribiose | Reference |
|---|---|---|---|---|
| β-Glucanase | Recombinant endo-β-1,3-glucanase (rGluH) | Hymenobacter siberiensis | Hydrolyzes larger β-1,3-glucans, but not laminaribiose directly. frontiersin.org | frontiersin.org |
| β-Glucosidase | Lin1840 protein | Listeria innocua | Rapidly hydrolyzes laminaribiose. plos.org | plos.org |
| Glycoside Phosphorylase | Laminaribiose phosphorylase (PsLBP) | Paenibacillus sp. YM-1 | Catalyzes the reversible phosphorolysis of laminaribiose. nih.gov | nih.gov |
Induction of Plant Defense Responses and Elicitor Activity
Laminaribiose and related β-1,3-glucan oligosaccharides are recognized by plants as microbe-associated molecular patterns (MAMPs), triggering a suite of defense responses. This recognition is a critical component of the plant's innate immune system.
β-1,3-Glucans, which are major components of the cell walls of many fungi and oomycetes, act as potent elicitors of plant defense. mdpi.comnih.gov When pathogenic fungi attempt to invade plant tissues, enzymes from either the plant or the pathogen can release β-glucan fragments, including laminaribiose and other laminari-oligosaccharides. These fragments are then perceived by the plant, initiating a defense response. uni-koeln.de
Studies on tobacco have shown that laminarin, a linear β-1,3-glucan, can induce the accumulation of pathogenesis-related (PR) proteins, which possess antimicrobial properties. nih.govunc.edu Infiltration of tobacco leaves with laminarin has been demonstrated to enhance resistance against the bacterial pathogen Erwinia carotovora subsp. carotovora. unc.eduresearchgate.net Similarly, in grapevine, laminarin elicits defense responses and provides protection against the fungal pathogens Botrytis cinerea and Plasmopara viticola. mpg.de Structure-activity studies have revealed that the elicitor effects are specific to linear β-1,3 linkages, with laminaripentaose (B3028596) being the smallest elicitor-active structure in tobacco. researchgate.net
The perception of β-1,3-glucan oligosaccharides by plant cells triggers a cascade of signaling events. One of the earliest responses is a rapid and transient alkalinization of the extracellular medium and an influx of calcium ions into the cytoplasm. nih.govnih.gov This is often followed by the production of reactive oxygen species (ROS) in an "oxidative burst," the activation of mitogen-activated protein kinases (MAPKs), and the synthesis of defense-related hormones like salicylic (B10762653) acid (SA) and ethylene (B1197577). uni-koeln.denih.gov
In tobacco, laminarin has been shown to induce an ethylene-dependent signaling pathway, leading to the expression of specific PR proteins. nih.gov Interestingly, chemical modification of laminarin, such as sulfation, can shift the response towards a salicylic acid-dependent pathway, suggesting that plants can perceive and respond to different glucan structures through distinct signaling mechanisms. nih.gov In Arabidopsis, non-branched β-1,3-glucan oligosaccharides have been shown to trigger immune responses, and the perception of some of these glycans involves LysM pattern recognition receptors (PRRs) like CERK1, LYK4, and LYK5. frontiersin.orgcsic.es
Table 2: Key Events in Plant Defense Signaling Activated by β-Glucan Elicitors
| Signaling Event | Description | Plant System Example | Reference |
|---|---|---|---|
| Extracellular Alkalinization | A rapid and transient increase in the pH of the culture medium surrounding plant cells. | Tobacco cell cultures | nih.gov |
| Calcium Influx | A rapid increase in cytosolic calcium concentration. | Arabidopsis | csic.es |
| Oxidative Burst | Production of reactive oxygen species (ROS) like hydrogen peroxide. | Tobacco cell cultures | nih.gov |
| MAPK Activation | Phosphorylation and activation of mitogen-activated protein kinases. | Arabidopsis | frontiersin.org |
| Hormone Signaling | Induction of ethylene and salicylic acid-dependent pathways. | Tobacco, Arabidopsis | nih.gov |
| PR Protein Accumulation | Synthesis of pathogenesis-related proteins with antimicrobial activity. | Tobacco leaves | nih.govunc.edu |
Aspects of Fungal Metabolism Related to Laminaribiose
Laminaribiose is not only a target for degradation by other organisms but is also an integral part of fungal biology, from its role as a metabolite to its contribution to the structural integrity of the fungal cell wall.
Fungal cell walls are rich in β-glucans, primarily β-1,3-glucans, which can be branched with β-1,6-glucan side chains. mdpi.comelifesciences.org The synthesis and remodeling of these glucans are dynamic processes essential for fungal growth and development. During these processes, laminaribiose and other small oligosaccharides can be generated as metabolic intermediates.
Research has shown that β-glucan can form a hydrogel with oxalate (B1200264), a metabolite secreted by many fungi. researchgate.netnih.gov Molecular simulations suggest that laminaribiose can bond with oxalate through hydrogen bonds, forming a non-covalent matrix. researchgate.net This interaction can alter the physical properties of the fungal extracellular matrix (ECM), potentially affecting the diffusion of enzymes and other metabolites. researchgate.netnih.gov This indicates a role for laminaribiose as a structural component within the fungal ECM that can influence the fungus's interaction with its environment. Some fungi also secrete soluble β-glucans that can scavenge reactive oxygen species produced by plants as a defense mechanism, with a β-glucan decasaccharide being identified as a key molecule in this process. oup.com The discovery of new fungal secondary metabolites and the understanding of their biosynthetic pathways are being accelerated by tools like CRISPR-Cas9, which can be used to manipulate the genes involved in their production. uautonoma.cl
The fungal cell wall is a crucial structure for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. elifesciences.orgresearchgate.net It is a dynamic structure that undergoes constant remodeling during growth, morphogenesis, and in response to stress. researchgate.netresearchgate.net β-1,3-glucans, for which laminaribiose is the basic repeating unit, are synthesized at the plasma membrane by the enzyme complex β-(1,3)-glucan synthase (GLS). mdpi.com
The integrity of the cell wall is maintained by signaling pathways, such as the Cell Wall Integrity Pathway (CWIP), which regulates the synthesis of cell wall components in response to stress. nih.gov In Aspergillus fumigatus, components of the CWIP have been shown to be essential for asexual development (conidiation), a process that involves significant cell wall remodeling. nih.gov Furthermore, β-1,6-glucan, which is often found as branches on β-1,3-glucan chains, is essential for the bilayered organization of the cell wall and filamentous growth in Candida albicans. elifesciences.org The cross-linking between chitin (B13524) and glucans, another critical aspect of cell wall architecture, is mediated by transglycosylases and is vital for morphogenesis and maintaining cell integrity. researchgate.net The proper synthesis and organization of β-glucans, including the incorporation of laminaribiose units, are therefore fundamental to the survival and development of fungi. mdpi.comfrontiersin.org
Role in Bacterial Signaling and Intercellular Communication
The intricate world of microorganisms relies on sophisticated communication networks to coordinate social behaviors, adapt to environmental stressors, and establish interactions with host organisms. nih.govmdpi.com This intercellular signaling, often termed quorum sensing, involves the production, release, and detection of small signal molecules. nih.govfrontiersin.org Within this context, carbohydrates, particularly oligosaccharides derived from the breakdown of larger polymers like β-glucans, can function as crucial signals. mpg.denih.gov Laminarabiose, as a fundamental repeating unit of β-1,3-glucans, is implicated in these signaling pathways, primarily through its recognition by specific binding proteins and its interactions at the cell surface. These fragments, when released by hydrolytic enzymes, can act as microbe-associated molecular patterns (MAMPs) that are recognized by both other microbes and host organisms, triggering specific responses. mpg.deuni-koeln.de
Specific Binding Sites for Microbial Signals in β-Glucans
The biological activity of β-glucans and their constituent oligosaccharides like this compound is mediated through their recognition by specific receptors, known as pattern recognition receptors (PRRs). mpg.denih.gov These receptors are present on the cells of host organisms, where they detect β-glucans as MAMPs to initiate an immune response, and on bacteria themselves, where they are used to sense and process these carbohydrates. nih.govunimore.it
In Gram-negative bacteria, specialized systems exist to bind and utilize oligosaccharides from the environment. The "Sus-like" systems are a prime example. These systems involve an outer membrane complex where a surface glycan-binding protein first recognizes and captures polysaccharides. nih.gov These are then cleaved by surface-associated glycoside hydrolases into smaller oligosaccharides. These fragments are bound by a SusD-like protein, which facilitates their transport across the outer membrane into the periplasmic space through a TonB-dependent transporter (a SusC homolog). nih.gov Once in the periplasm, further enzymatic breakdown into monosaccharides occurs.
In host organisms, particularly invertebrates and vertebrates, a variety of PRRs specifically bind β-glucans, triggering innate immune responses. unimore.itfrontiersin.org
β-Glucan-Binding Proteins (BGBPs): Found in invertebrates like crustaceans and insects, BGBPs are plasma proteins that specifically react with β-glucans. researchgate.netvliz.be This binding event initiates a cascade, most notably the prophenoloxidase (proPO) activating system, which is a crucial part of the invertebrate immune defense against fungal and bacterial pathogens. unimore.itresearchgate.net
Dectin-1: This is a major β-glucan receptor in vertebrates, predominantly expressed on immune cells like macrophages, neutrophils, and dendritic cells. frontiersin.orgkoreamed.org It is a transmembrane lectin with an extracellular carbohydrate-recognition domain that directly binds to β-1,3-glucan structures. koreamed.org This binding triggers downstream signaling pathways that lead to phagocytosis, production of reactive oxygen species (ROS), and the release of inflammatory cytokines. koreamed.org
Complement Receptor 3 (CR3; CD11b/CD18): This receptor, found on neutrophils, monocytes, and natural killer cells, has a distinct lectin site in its CD11b subunit that specifically recognizes β-glucans. frontiersin.orgkoreamed.orgaai.org The binding of a β-glucan to this site primes the receptor, enhancing its ability to recognize and eliminate target cells, such as iC3b-opsonized microbes or tumor cells. aai.org
The specificity of these binding sites ensures that organisms can precisely recognize the structural patterns of β-glucans, allowing for a tailored response whether for nutritional purposes in bacteria or for immune defense in host organisms.
Table 2: Key Receptors and Binding Proteins for β-Glucans
| Receptor/Protein | Organism/Cell Type | Location | Function upon Binding β-Glucan | Reference |
|---|---|---|---|---|
| Sus-like Systems (e.g., SusC/D) | Gram-negative bacteria (e.g., Bacteroides) | Outer Membrane / Periplasm | Binds and transports β-glucan oligosaccharides for metabolism. | nih.gov |
| β-Glucan-Binding Protein (BGBP) | Invertebrates (e.g., crustaceans, insects) | Plasma (Hemolymph) | Triggers the prophenoloxidase (proPO) immune cascade. | unimore.itresearchgate.netvliz.be |
| Dectin-1 | Vertebrate Immune Cells (Macrophages, Neutrophils) | Cell Surface | Initiates phagocytosis, ROS production, and cytokine release. | frontiersin.orgkoreamed.org |
| Complement Receptor 3 (CR3) | Vertebrate Immune Cells (Neutrophils, Monocytes) | Cell Surface | Primes receptor for enhanced cytotoxicity against opsonized targets. | frontiersin.orgaai.org |
Synthetic Derivatives and Analogues of Laminarabiose
Design and Stereoselective Synthesis of Chemically Modified Laminarabiose Structures
The design of modified this compound structures is centered on achieving specific biological or chemical objectives, such as enhanced stability against enzymatic hydrolysis or improved binding to target proteins. A critical aspect of this process is stereoselective synthesis, which ensures the precise spatial arrangement of atoms, a factor paramount to biological activity in carbohydrates.
Researchers employ various strategies to achieve stereoselectivity. Biocatalytic conversions, for instance, utilize enzymes like transketolase variants for efficient and scalable synthesis of rare sugars from common precursors. rsc.org This approach offers a sustainable and concise method for creating value-added chemicals from biomass components. rsc.org Another powerful strategy involves developing versatile synthetic routes that allow for late-stage diversification. nih.gov This enables the creation of a wide array of conformationally restricted analogues from a common intermediate, facilitating the exploration of structure-activity relationships. nih.gov
The synthesis of modified nucleosides provides a relevant model for the types of stereoselective reactions applied to disaccharides like this compound. For example, schemes for the stereoselective synthesis of the R isomer of 2'-deoxy-2'-C-allyl uridine (B1682114) have been developed based on allylation procedures. nih.gov Such precise control over stereochemistry is crucial for designing catalytically active and nuclease-resistant molecules, a principle that extends to the synthesis of modified this compound for creating enzyme inhibitors or probes. nih.gov
Preparation of this compound Glycosides and Their Applications
This compound glycosides are derivatives where the anomeric carbon of one of its glucose units is linked to a non-sugar moiety (aglycone) or another carbohydrate. Their preparation can be achieved through both chemical and enzymatic methods.
Chemical synthesis often employs classical methods like the Koenigs-Knorr glycosylation, which involves the use of a glycosyl halide with a promoter, or the Fischer glycosylation, which reacts the sugar with an alcohol under acidic conditions. numberanalytics.comresearchgate.net These methods allow for the creation of O-glycosides. researchgate.net More complex C-glycosides, which feature a more stable carbon-carbon bond instead of a glycosidic oxygen, can be synthesized through multi-step processes involving allylation of the anomeric carbon followed by a cross-metathesis reaction. researchgate.net
Enzymatic synthesis presents a milder and often more specific alternative to chemical methods. researchgate.net Enzymes such as β-glucosidases, which naturally hydrolyze glycosidic bonds, can be manipulated to favor transglycosylation reactions, especially at high substrate concentrations. During the hydrolysis of this compound, these enzymes can transfer a glucose unit to an acceptor molecule, forming a new glycoside. researchgate.net This biocatalytic approach is advantageous as it often avoids the need for extensive protecting group strategies common in chemical synthesis and generates less waste. researchgate.net
The applications of this compound glycosides are diverse. They are invaluable tools in glycobiology for studying carbohydrate-protein interactions and for probing the active sites of glucan-processing enzymes. numberanalytics.com Some glycosides, particularly those with long-chain alcohol aglycones, can function as biodegradable non-ionic surfactants. researchgate.net Furthermore, modifying bioactive natural products with a this compound moiety can alter their physicochemical properties, such as water solubility, potentially enhancing their bioavailability. iaimjournal.com
Synthesis and Characterization of Sulfur-Linked Analogues and Pseudodisaccharides
To overcome the inherent instability of the glycosidic bond to acid and enzymatic hydrolysis, chemists have developed sulfur-linked analogues and pseudodisaccharides of this compound. These mimics replace the inter-glycosidic oxygen atom with a sulfur atom (a thioether linkage), creating a significantly more robust connection.
The synthesis of 3-thiothis compound, a direct sulfur analogue, has been achieved through SN2 reactions. nih.gov One common method involves reacting a D-glucopyranose 1-thiolate with a suitably activated glucose derivative in the presence of a crown ether in tetrahydrofuran. nih.gov An alternative, though less efficient, route involves the reaction of non-anomeric thiolates with an activated glucopyranosyl bromide. nih.gov
A broader class of mimics includes pseudodisaccharides where the monosaccharide units are linked non-glycosidically via a thioether. researchgate.net These can be synthesized by first introducing a protected sulfur atom into a partially protected carbohydrate, often by the SN2 displacement of a sulfonate ester with thioacetate. researchgate.netacs.org After deprotection of the sulfur, it can act as a nucleophile to displace another sulfonate group on a second carbohydrate unit, forming the final thioether-linked pseudodisaccharide. researchgate.net Another elegant method is the ring-opening of sugar epoxides with a thiolated sugar, such as per-O-acetyl-1-thio-β-d-glucopyranose, which can yield thiodisaccharides. acs.org
The characterization of these sulfur-containing analogues relies heavily on spectroscopic techniques. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure and stereochemistry of the newly formed thioglycosidic linkage. nih.gov
| Derivative/Analogue Type | Key Synthetic Method | Primary Application/Feature | Relevant Citations |
|---|---|---|---|
| This compound O-Glycosides | Koenigs-Knorr or Fischer Glycosylation; Enzymatic Transglycosylation | Probes for enzyme studies; Non-ionic surfactants | researchgate.net, numberanalytics.com, researchgate.net |
| This compound C-Glycosides | Anomeric allylation followed by cross-metathesis | Stable mimics for biological studies | researchgate.net |
| Sulfur-Linked Analogues (Thiothis compound) | SN2 reaction of a glucopyranose 1-thiolate | Hydrolytically stable enzyme inhibitors/probes | nih.gov |
| Thioether-Linked Pseudodisaccharides | SN2 displacement of sulfonates; Ring-opening of epoxides with thiols | Stable glycomimetics | researchgate.net, acs.org |
Peracylated and Other Protected Derivatives for Synthetic Chemistry
The synthesis of complex carbohydrate structures like this compound derivatives and analogues would be nearly impossible without the strategic use of protecting groups. Peracylated derivatives, most commonly peracetylated compounds where all hydroxyl groups are converted to acetate (B1210297) esters, are fundamental building blocks in synthetic carbohydrate chemistry.
Peracetylated sugars, such as 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, are frequently used as glycosyl donors. nih.gov The acetyl groups serve two main purposes: they protect the hydroxyls from unwanted side reactions, and they act as participating groups that can influence the stereochemical outcome of the glycosylation, typically favoring the formation of 1,2-trans-glycosides. Similarly, peracetylated thio-sugars like per-O-acetyl-1-thio-β-D-glucopyranose are stable, crystalline solids that serve as excellent nucleophiles for the synthesis of thiodisaccharides. acs.org
Beyond peracylation, a wide range of other protecting groups are employed to selectively mask or unmask specific hydroxyl groups. For instance, the synthesis of sulfur-linked analogues may involve intermediates like 1,2,3,4-tetra-O-acetyl-6-deoxy-6-iodo-β-D-glucopyranose, where a specific position is activated for substitution while the others remain protected. researchgate.net In other contexts, bulky silyl (B83357) ethers, such as the t-butyldimethylsilyl (TBDMS) group, are used for their stability and selective removal. nih.gov The careful orchestration of these protecting groups allows chemists to build complex this compound analogues with precision and control.
Advanced Analytical Methodologies for Laminarabiose Research
Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution NMR Spectroscopy, Mass Spectrometry including MALDI-FTMS)
Spectroscopic methods are fundamental to the unambiguous determination of the chemical structure of laminarabiose. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful tools employed for this purpose.
High-Resolution NMR Spectroscopy provides detailed information about the atomic connectivity and stereochemistry of this compound. One- and two-dimensional NMR experiments are utilized to identify the individual monosaccharide residues, determine their anomeric configurations, and establish the linkage between them. nih.gov Techniques such as ¹H NMR and ¹³C NMR, along with correlation spectroscopies like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), allow for the complete assignment of all proton and carbon signals, confirming the β-(1→3) glycosidic bond between the two glucose units. iucr.org
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly well-suited for the analysis of carbohydrates. nih.gov In studies involving the enzymatic hydrolysis of laminarin, a polysaccharide composed of β-(1→3)-linked glucose residues, MALDI-TOF MS has been effectively used to identify the resulting oligosaccharides, including this compound. nih.govmdpi.com The high mass accuracy of techniques like Fourier Transform Mass Spectrometry (FTMS) coupled with MALDI can provide unambiguous molecular formula determination.
Table 1: Spectroscopic Data for this compound Structural Elucidation
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Chemical shifts and coupling constants of protons | Confirms the presence of two glucose units and the stereochemistry of the glycosidic linkage. |
| ¹³C NMR | Chemical shifts of carbon atoms | Identifies the carbon atoms involved in the glycosidic bond. |
| 2D NMR (COSY, HSQC, HMBC) | Correlation between protons and carbons | Establishes the complete connectivity of the molecule, confirming the β-(1→3) linkage. |
| MALDI-TOF MS | Mass-to-charge ratio (m/z) | Determines the molecular weight of this compound, confirming its disaccharide nature. |
| Tandem MS (MS/MS) | Fragmentation pattern | Provides information on the glycosidic linkage and sequence of monosaccharides. |
Chromatographic Separations for Isolation, Purification, and Quantitative Analysis
Chromatographic techniques are indispensable for the isolation of this compound from natural sources or enzymatic reactions, its purification to a high degree of homogeneity, and its precise quantification.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for the analysis of carbohydrates. Reversed-phase HPLC, normal-phase HPLC, and hydrophilic interaction liquid chromatography (HILIC) are employed for the separation of this compound from other sugars and oligosaccharides. researchgate.net For quantitative analysis, HPLC coupled with detectors such as refractive index (RI) detectors or evaporative light scattering detectors (ELSD) is commonly used. researchgate.net Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times for the quantitative determination of this compound in complex mixtures, such as the hydrolysis products of laminarin. nih.gov
Thin-Layer Chromatography (TLC) provides a simple and rapid method for the qualitative analysis of this compound and for monitoring the progress of enzymatic reactions that produce it. nih.gov It can be used to separate this compound from glucose and other laminarioligosaccharides. nih.gov
Size-Exclusion Chromatography (SEC) is useful for the separation of polysaccharides and oligosaccharides based on their molecular size. This technique can be employed in the initial steps of purification to separate larger polysaccharides from smaller oligosaccharides like this compound.
Table 2: Chromatographic Methods for this compound Analysis
| Method | Stationary Phase | Mobile Phase Example | Application |
| HPLC (HILIC) | Amide-bonded silica | Acetonitrile/Water gradient | Separation and quantification of this compound. |
| UHPLC | Sub-2 µm particle columns | Acetonitrile/Water with additives | High-resolution quantitative analysis of this compound. nih.gov |
| TLC | Silica gel | Butanol/Ethanol/Water mixture | Rapid qualitative analysis and monitoring of reactions. |
| SEC | Porous polymer gel | Aqueous buffer | Separation of this compound from larger polysaccharides. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline state. This technique provides precise information on bond lengths, bond angles, and conformational details.
The crystal and molecular structure of this compound octaacetate, a derivative of this compound, has been elucidated using X-ray crystallography. nih.gov The study revealed that both D-glucose residues adopt the ⁴C₁ pyranose conformation and are linked by a β-(1→3) glycosidic bond. nih.gov The precise conformational angles at the glycosidic linkage were also determined. nih.gov This detailed structural information is invaluable for understanding the shape of the molecule and its interactions with other molecules, such as enzymes.
Table 3: Crystallographic Data for this compound Octaacetate
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | nih.gov |
| Space Group | P2₁2₁2₁ | nih.gov |
| Unit Cell Dimensions | a = 10.379 Å, b = 22.943 Å, c = 14.599 Å | nih.gov |
| Conformation of Glucose Residues | ⁴C₁ (chair) | nih.gov |
| Glycosidic Linkage | β-(1→3) | nih.gov |
Integration of Glycomics and Glycoinformatics Tools for Comprehensive Analysis
The fields of glycomics and glycoinformatics provide powerful tools and resources for the comprehensive analysis of glycans, including disaccharides like this compound.
Glycomics involves the systematic study of the entire complement of sugars (the glycome) in an organism. Analytical techniques central to glycomics, such as mass spectrometry and chromatography, are directly applicable to the detailed characterization of this compound.
Glycoinformatics leverages computational tools and databases to manage and analyze the large and complex datasets generated in glycomics research. Several databases are available that contain information on glycan structures, including this compound. These resources are essential for current glycobiological research.
Glycan Structure Databases: Resources like the Consortium for Functional Glycomics (CFG) Glycan Structure Database, UniCarb-DB, and GlyTouCan serve as repositories for structural and experimental data on a vast number of glycans. Researchers can query these databases to retrieve information about this compound, including its structure, occurrence, and associated analytical data.
Analytical Software Tools: Software such as GlycoWorkbench facilitates the interpretation of mass spectrometry data for the structural elucidation of glycans. These tools can aid in the annotation of MS spectra of this compound and related oligosaccharides. Web-based programs like GlycoMod can be used to predict possible oligosaccharide structures based on mass spectrometry data.
The integration of these analytical and computational approaches allows for a multifaceted and in-depth understanding of the chemical and biological properties of this compound.
Table 4: Glycoinformatics Resources for this compound Research
| Resource Type | Example | Application for this compound |
| Glycan Structure Database | UniCarb-DB, GlyTouCan | Retrieval of structural information and cross-referencing with other databases. |
| MS Data Analysis Tool | GlycoWorkbench | Annotation and interpretation of mass spectra of this compound. |
| Integrated Glycomics Portal | Glycomics@ExPASy | Access to a suite of tools for glycan structure drawing, MS data analysis, and database searching. |
Future Research Directions and Unexplored Avenues
Elucidation of Novel Biosynthetic Enzymes and Associated Genetic Determinants
A primary frontier in laminarabiose research is the discovery and characterization of the enzymatic machinery responsible for its synthesis. While β-1,3-glucan synthases that produce large polysaccharides are known, the specific enzymes that may generate free this compound and their genetic underpinnings are not fully understood. Future research should focus on:
Genome Mining and Functional Genomics: Systematic screening of microbial and plant genomes for putative glycosyltransferases with homology to known β-1,3-glucan synthases could reveal novel enzymes. mdpi.comresearchgate.net Functional characterization of these candidate genes through heterologous expression and in vitro enzymatic assays will be crucial to confirm their role in this compound biosynthesis. nih.gov
Discovery of Analogous Enzymes: It is possible that functionally equivalent but structurally unrelated enzymes (analogs) for this compound synthesis exist. uu.nl Computational approaches that analyze the co-occurrence of genes across many species could identify candidate genes in organisms that lack known β-1,3-glucan synthase homologs but are known to produce related compounds. uu.nl
Characterization of Heteromeric Enzyme Complexes: The biosynthesis of natural products often involves multi-protein complexes where individual subunits contribute to the final structure. nih.gov Research into whether this compound synthesis is mediated by such heteromeric enzyme complexes could provide a more complete picture of its production in nature.
A summary of potential research strategies for identifying novel biosynthetic enzymes is presented in Table 1.
| Research Strategy | Approach | Expected Outcome |
| Genome Mining | Bioinformatic screening of genomic databases for sequences homologous to known glycosyltransferases. | Identification of candidate genes encoding potential this compound biosynthetic enzymes. |
| Functional Genomics | Heterologous expression of candidate genes and in vitro assays with purified enzymes. | Confirmation of enzymatic activity and specificity for this compound synthesis. |
| Analogous Enzyme Discovery | Computational analysis of gene co-occurrence and metabolic pathway gaps across diverse organisms. | Prediction of functionally equivalent enzymes with no sequence similarity to known synthases. uu.nl |
| Protein Complex Analysis | Co-immunoprecipitation and mass spectrometry to identify interacting protein partners of known synthases. | Elucidation of potential heteromeric enzyme complexes involved in this compound biosynthesis. nih.gov |
This table is interactive. Users can sort and filter the data.
Deeper Understanding of Complex Biological Interactions and Cellular Signaling Cascades
The role of oligosaccharides as signaling molecules is a rapidly expanding field. For this compound, this represents a significant and largely unexplored research avenue. Future investigations should aim to understand its function in:
Plant-Microbe Interactions: this compound, as a component of β-glucans, may act as a microbe-associated molecular pattern (MAMP) or a damage-associated molecular pattern (DAMP) in plants, triggering immune responses. Research is needed to determine if free this compound can elicit similar or distinct signaling cascades.
Fungal Biology: In fungi, where β-glucans are major cell wall components, this compound could be involved in cell wall remodeling, morphogenesis, or quorum sensing. mpg.de Studies exploring the extracellular concentration of this compound in fungal cultures and its effect on fungal development are warranted.
Animal and Human Health: The gut microbiome plays a crucial role in host health, and the metabolism of dietary fibers, including β-glucans, is a key function of gut bacteria. Research into how this compound is utilized by specific gut microbes and the downstream effects on host physiology, including immune modulation, is a promising area.
Development of Innovative and Sustainable Synthetic Methodologies for Oligosaccharides
The limited availability of pure this compound for research and potential applications necessitates the development of efficient and sustainable synthetic methods. Future efforts in this area should include:
Chemoenzymatic Synthesis: Combining the selectivity of enzymatic catalysts with the versatility of chemical synthesis offers a powerful approach for producing complex carbohydrates like this compound. This can involve using glycosyltransferases or engineered enzymes to form the specific β-1,3-glycosidic linkage.
Green Chemistry Approaches: The development of synthetic routes that utilize environmentally benign solvents, renewable starting materials, and energy-efficient processes, such as microwave-assisted synthesis, is crucial for sustainable production. novapublishers.commdpi.com
Automated Glycan Assembly: Advances in automated synthesis platforms, which have revolutionized peptide and oligonucleotide synthesis, are being adapted for carbohydrates. Further development of these technologies could enable the rapid and reliable production of this compound and its derivatives for various research applications.
Systems-Level Investigations Integrating Omics Data for a Holistic View of this compound Biology
To fully comprehend the biological roles of this compound, a systems biology approach that integrates multiple layers of biological information is required. umbc.edu This will allow for a more holistic understanding of how this compound influences cellular processes. nih.gov Future research should focus on:
Multi-Omics Data Integration: Combining transcriptomics, proteomics, and metabolomics data from cells or organisms exposed to this compound can reveal its impact on gene expression, protein abundance, and metabolic pathways. nih.govmdpi.comsemanticscholar.org This integrated approach can help to build comprehensive models of its biological function. researchgate.net
Network Biology: Constructing and analyzing biological networks (e.g., gene regulatory networks, protein-protein interaction networks) can help to identify key hubs and pathways that are perturbed by this compound. nih.gov This can provide insights into its mechanism of action in cellular signaling and other biological processes.
Computational Modeling: The development of mathematical and computational models can simulate the dynamic behavior of biological systems in response to this compound. umbc.edu These models can be used to predict the outcomes of different conditions and to generate new hypotheses for experimental validation.
The integration of various omics datasets is a powerful strategy for future this compound research, as detailed in Table 2.
| Omics Type | Information Provided | Potential Application in this compound Research |
| Transcriptomics | Measures mRNA levels to indicate gene expression. | Identify genes and pathways regulated by this compound. |
| Proteomics | Quantifies protein abundance. | Determine changes in the cellular proteome in response to this compound. |
| Metabolomics | Measures the levels of small molecules (metabolites). | Uncover metabolic shifts and pathways affected by this compound. |
| Interactomics | Maps molecular interactions within a cell. | Identify binding partners and signaling complexes involving this compound or its receptors. |
This table is interactive. Users can sort and filter the data.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for identifying and quantifying laminarabiose in complex biological matrices?
- Answer: Use high-performance liquid chromatography (HPLC) with refractive index detection or gas chromatography–mass spectrometry (GC-MS) after derivatization. Validate methods using spiked samples to assess recovery rates (≥85%) and limit of detection (LOD < 0.1 µg/mL). Cross-validate with nuclear magnetic resonance (NMR) for structural confirmation .
- Table 1: Comparison of Analytical Techniques
| Technique | Sensitivity (LOD) | Sample Prep Time | Cost |
|---|---|---|---|
| HPLC-RI | 0.05 µg/mL | 2–4 hours | $$ |
| GC-MS | 0.01 µg/mL | 6–8 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
